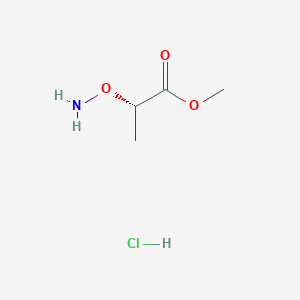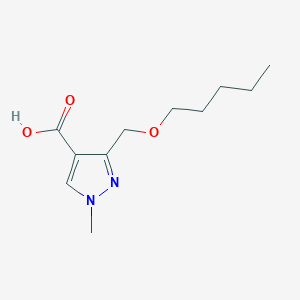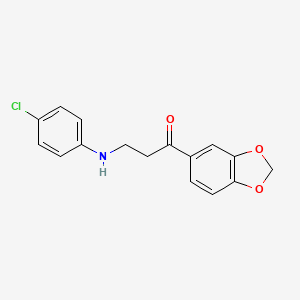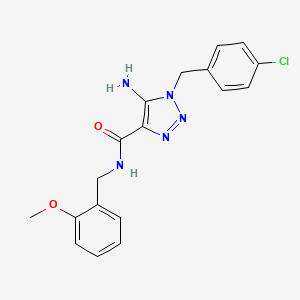![molecular formula C15H15ClN6OS B2930392 (5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034538-72-0](/img/structure/B2930392.png)
(5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-Chloro-2-thienyl)[4-(3-methyl-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7-yl)-1-piperazinyl]methanone is a complex organic molecule with a molecular formula of CHClNOS . It is related to the class of compounds known as triazolopyrimidines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
One of the primary areas of interest for compounds related to "(5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone" is in the synthesis of novel derivatives and their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds showed good or moderate activities against test microorganisms, indicating potential for development as antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007)).
Anticoronavirus and Antitumoral Activity
Another significant application is the synthesis of derivatives with anticoronavirus and antitumoral activity. Jilloju et al. (2021) synthesized a new series of derivatives starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, demonstrating that subtle structural variations on the phenyl moiety can tune biological properties towards antiviral or antitumoral activity. This suggests potential for the development of therapeutic agents against specific viruses and cancer types (Jilloju, P. C., Persoons, L., Kurapati, S., Schols, D., de Jonghe, S., Daelemans, D., & Vedula, R. R. (2021)).
Synthesis of Pyrazole and Isoxazole Derivatives
Research into the synthesis of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents has also been conducted. Sanjeeva et al. (2022) characterized novel derivatives and screened them for antibacterial and antifungal activity, finding that all synthesized compounds exhibited good activity. This research opens up possibilities for new treatments against bacterial and fungal infections (Sanjeeva, P., Reddy, Y. N., & Venkata, R. P. (2022)).
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. The development of new target-oriented drugs based on this compound for the treatment of multifunctional diseases could also be a potential future direction .
Mécanisme D'action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the replication of DNA and the subsequent division of the cell . The downstream effects of this disruption can include cell death or senescence, depending on the specific cellular context .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites within the body
Result of Action
The primary result of the action of this compound is the inhibition of cell division, leading to a decrease in the proliferation of cancer cells . This can result in the reduction of tumor size and potentially the halt of metastasis . The exact cellular and molecular effects can vary depending on the specific type of cancer and the individual patient’s physiology .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to reach and interact with its target . Additionally, the specific cellular environment, including the presence of other proteins and the state of the cell, can influence the compound’s efficacy
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6OS/c1-10-18-19-14-13(17-4-5-22(10)14)20-6-8-21(9-7-20)15(23)11-2-3-12(16)24-11/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZFPDUULUUIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2930309.png)

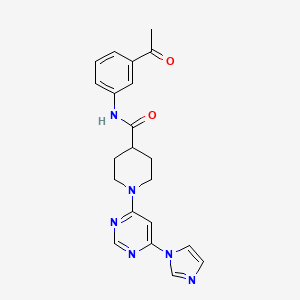
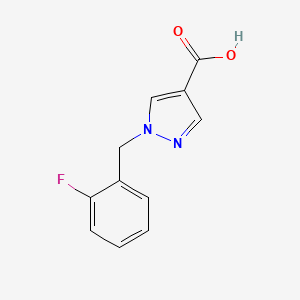

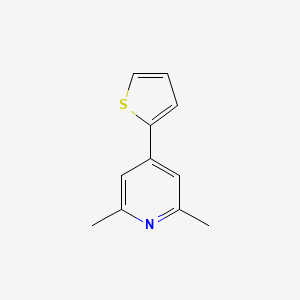
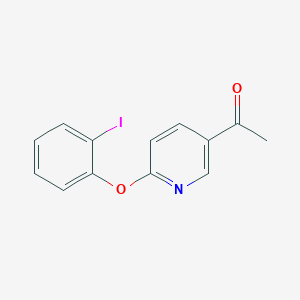
![3-[[amino-(diaminomethylideneamino)methylidene]amino]propanoic Acid](/img/structure/B2930322.png)
